N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin core fused with a 2,4-dioxo-3,4-dihydro scaffold. The molecule features a 4-butylphenyl acetamide substituent and a 2-methylpropyl (isobutyl) group at position 3 of the pyrimidine ring. With a molecular formula of C₂₅H₂₅N₃O₂S₂ and a molecular weight of 463.614 g/mol, it exhibits moderate lipophilicity (InChIKey: CEJMLZXRLMYNCZ-UHFFFAOYSA-N), supported by one H-bond donor and five H-bond acceptors .
Properties
Molecular Formula |
C22H27N3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H27N3O3S/c1-4-5-6-16-7-9-17(10-8-16)23-19(26)14-24-18-11-12-29-20(18)21(27)25(22(24)28)13-15(2)3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,26) |
InChI Key |
LMEXYSNUYLVIHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Modifications
(a) N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide ()
- Structure: Features a cyclopenta-fused thieno[2,3-d]pyrimidine core instead of the dihydrothieno[3,2-d]pyrimidine scaffold.
- Key Data :
- Lower molecular weight suggests better bioavailability but reduced lipophilicity compared to the target compound.
(b) Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Structure: Example 83 contains a pyrazolo[3,4-d]pyrimidine core with fluorinated chromenone and phenyl groups.
- Key Data :
- Comparison: Fluorine atoms enhance metabolic stability and halogen bonding but increase molecular weight.
Substituent Variations
(a) Piperidinyl Pyrimidine Derivatives ()
- Structure : Example 114 includes a pyridin-4-ylpiperidinyl group linked to a pyrimidine-acetamide scaffold.
- Key Data :
- Comparison: The piperidinyl group introduces basicity, improving solubility in acidic environments.
(b) Thioacetamide Analog ()
- Structure: N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide.
- Key Data :
- Molecular weight: 463.614 g/mol (identical to the target compound).
- Substituent: Thioether linkage instead of an oxygen-based acetamide.
- Comparison :
- The thioether group may enhance lipophilicity and alter metabolic pathways (e.g., resistance to esterases).
Physicochemical and Pharmacokinetic Properties
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